Methyl 2-phenylbutanoate Methyl 2-phenylbutanoate an impurity of Butamirate
Brand Name: Vulcanchem
CAS No.: 2294-71-5
VCID: VC21353274
InChI: InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
SMILES: CCC(C1=CC=CC=C1)C(=O)OC
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

Methyl 2-phenylbutanoate

CAS No.: 2294-71-5

Cat. No.: VC21353274

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methyl 2-phenylbutanoate - 2294-71-5

CAS No. 2294-71-5
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name methyl 2-phenylbutanoate
Standard InChI InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
Standard InChI Key PPIQQNDMGXNRFA-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)OC
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)OC
Melting Point 77.5 °C

Chemical Structure and Properties

Molecular Structure

Methyl 2-phenylbutanoate consists of a phenyl group attached to the second carbon (alpha position) of a butanoate chain, with the carboxylic acid function converted to a methyl ester. Its molecular formula is C₁₁H₁₄O₂, corresponding to a molecular weight of 178.228 g/mol . The compound's structural arrangement can be visualized as having three key components: a phenyl ring, a butanoic acid backbone, and a methyl ester group.

The structural features of this compound contribute to its chemical behavior, including its reactivity patterns, stability, and physical properties. The phenyl group adds aromatic character and increases the compound's lipophilicity, while the ester functionality contributes to its potential for various chemical transformations.

Physical Properties

Methyl 2-phenylbutanoate exhibits specific physical properties that define its behavior in various environments and applications. Table 1 summarizes the key physical properties of this compound:

PropertyValue
CAS Number2294-71-5
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.228 g/mol
Density1.012 g/cm³
Boiling Point228°C at 760 mmHg
Flash Point93.6°C
Physical StateLiquid at room temperature

The compound has a moderate boiling point of 228°C at standard atmospheric pressure, indicating significant intermolecular forces likely due to its aromatic character and ester functionality . Its density being slightly higher than water (1.012 g/cm³) suggests it would sink in aqueous solutions . The flash point of 93.6°C classifies it as a combustible liquid rather than a highly flammable one, which has implications for its handling and storage requirements .

Applications of Methyl 2-Phenylbutanoate

The applications of methyl 2-phenylbutanoate can be inferred from its chemical structure and the known uses of related compounds.

Chemical Intermediate

As an ester with multiple functional elements, methyl 2-phenylbutanoate can serve as a versatile intermediate in organic synthesis. Its structural features—particularly the phenyl group at the alpha position—make it potentially valuable for the preparation of more complex molecules, including pharmaceuticals, specialty chemicals, and fine chemical products.

Flavor and Fragrance Industry

Many esters, particularly those with aromatic components, contribute pleasant organoleptic properties to products. Given its structure, methyl 2-phenylbutanoate may have applications in the flavor and fragrance industry, potentially imparting fruity or floral notes to various formulations.

Research Applications

Chemical Reactions and Reactivity

Methyl 2-phenylbutanoate can participate in various chemical transformations typical of esters and compounds containing phenyl groups.

Hydrolysis

Like other esters, methyl 2-phenylbutanoate can undergo hydrolysis under acidic or basic conditions to regenerate 2-phenylbutyric acid:

Methyl 2-phenylbutanoate + Water → 2-Phenylbutyric acid + Methanol

Basic hydrolysis (saponification) would produce the corresponding carboxylate salt, which could be acidified to obtain the free acid.

Transesterification

The ester group can participate in transesterification reactions with other alcohols, as mentioned in the synthesis section. These reactions are reversible and can be driven to completion through various strategies, such as using excess alcohol or removing one of the products.

Reactions Involving the Phenyl Group

The phenyl group in methyl 2-phenylbutanoate can undergo typical aromatic substitution reactions, including:

  • Electrophilic aromatic substitution (nitration, halogenation, sulfonation)

  • Friedel-Crafts alkylation or acylation

  • Metal-catalyzed cross-coupling reactions

These reactions would typically target the aromatic ring while preserving the ester functionality, allowing for the preparation of more complex derivatives.

Related Compounds and Structural Analogs

Several compounds structurally related to methyl 2-phenylbutanoate have been studied and have significant applications or research interest.

Methyl 3-Oxo-2-Phenylbutyrate (MAPA)

This structural analog has been identified as a precursor of phenylacetone (P2P), which itself is a precursor of amphetamine and methamphetamine . MAPA has a hybrid chemical structure combining elements of acetoacetic acid ester and P2P, with the addition of a ketone functionality at the beta position . Unlike methyl 2-phenylbutanoate, MAPA contains an additional ketone group that affects its chemical reactivity and applications.

Research has shown that MAPA and similar compounds like ethyl 3-oxo-2-phenylbutyrate (EAPA) can decompose during gas chromatography-mass spectrometry (GC-MS) analysis, forming phenylacetone . This has implications for analytical methods used to detect and quantify these compounds.

2-Methyl-2-Phenylbutanoic Acid

While distinct from our target compound, 2-methyl-2-phenylbutanoic acid (CAS #51018-80-5) shares structural similarities with the parent acid of methyl 2-phenylbutanoate. This compound features an additional methyl group at the alpha position, creating a quaternary carbon center. Research suggests it may interact with the cannabinoid CB2 receptor, indicating potential applications in pain management and anti-inflammatory therapies.

Phenylbutyrate Esters in Medicinal Chemistry

Various esters of phenylbutyric acid have been investigated for their biological activities. One example from the search results is a complex ester derivative: "Butyric acid, 2-phenyl-, 2-(3-methyl-2-phenylmorpholino)ethyl ester, hydrochloride" (CAS #6474-85-7) . This compound, also known as fenbutrazate hydrochloride or phenbutrazate hydrochloride, has documented toxicity data, including an LD50 of 3200 mg/kg in mice via oral administration .

Analytical Methods for Identification and Quantification

The characterization and analysis of methyl 2-phenylbutanoate can be achieved through various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

To mitigate decomposition issues, derivatization techniques such as methoxime derivatization have been shown to be effective for related compounds . This approach might also be applicable to methyl 2-phenylbutanoate if decomposition is observed during analysis.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C, would provide detailed structural information about methyl 2-phenylbutanoate. Key spectral features would include:

  • Signals from the aromatic protons of the phenyl group

  • The methyl ester signal (typically around 3.7 ppm in ¹H NMR)

  • Signals from the butanoate chain protons

Infrared (IR) spectroscopy would reveal characteristic absorption bands, particularly the strong C=O stretching of the ester group (typically around 1735-1750 cm⁻¹) and the aromatic C-H and C=C stretching bands from the phenyl group.

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